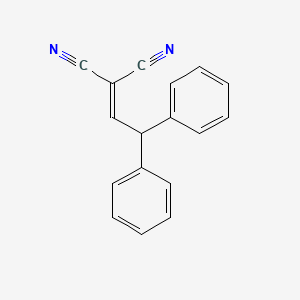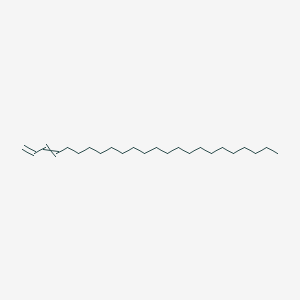
2-Naphthalenesulfonic acid, 5-(4-(bis(hydroxyethyl)amino)phenylazo)-8-(o-tolylazo)-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenesulfonic acid, 5-(4-(bis(hydroxyethyl)amino)phenylazo)-8-(o-tolylazo)-, sodium salt is a complex organic compound that belongs to the class of naphthalene sulfonic acids. This compound is characterized by the presence of multiple azo groups and sulfonic acid functionalities, making it a versatile chemical used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 5-(4-(bis(hydroxyethyl)amino)phenylazo)-8-(o-tolylazo)-, sodium salt typically involves the following steps:
Diazotization: The process begins with the diazotization of aromatic amines to form diazonium salts. This is achieved by treating the amines with nitrous acid under acidic conditions.
Coupling Reaction: The diazonium salts are then coupled with naphthalenesulfonic acid derivatives to form azo compounds. The coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond.
Sulfonation: The resulting azo compounds are further sulfonated using sulfuric acid to introduce sulfonic acid groups into the molecule.
Neutralization: The final step involves neutralizing the sulfonated product with sodium hydroxide to obtain the sodium salt form of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the production scale, batch or continuous processing methods are employed.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product with high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenesulfonic acid, 5-(4-(bis(hydroxyethyl)amino)phenylazo)-8-(o-tolylazo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalenesulfonic acid, 5-(4-(bis(hydroxyethyl)amino)phenylazo)-8-(o-tolylazo)-, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a dispersing agent in various formulations.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenesulfonic acid, 5-(4-(bis(hydroxyethyl)amino)phenylazo)-8-(o-tolylazo)-, sodium salt involves its interaction with biological molecules through its azo and sulfonic acid groups. The compound can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, leading to alterations in their structure and function. The azo groups can undergo reduction in biological systems, releasing aromatic amines that may exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Amaranth Dye: Another azo dye with similar structural features.
Congo Red: A naphthalene sulfonic acid derivative used as a dye.
Suramin: A naphthalene sulfonic acid derivative with medicinal properties.
Uniqueness
2-Naphthalenesulfonic acid, 5-(4-(bis(hydroxyethyl)amino)phenylazo)-8-(o-tolylazo)-, sodium salt is unique due to its specific combination of azo groups and sulfonic acid functionalities, which confer distinct chemical and biological properties. Its ability to undergo multiple types of chemical reactions and its wide range of applications in various fields make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
67875-14-3 |
|---|---|
Fórmula molecular |
C27H26N5NaO5S |
Peso molecular |
555.6 g/mol |
Nombre IUPAC |
sodium;5-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]-8-[(2-methylphenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C27H27N5O5S.Na/c1-19-4-2-3-5-25(19)29-31-27-13-12-26(23-11-10-22(18-24(23)27)38(35,36)37)30-28-20-6-8-21(9-7-20)32(14-16-33)15-17-34;/h2-13,18,33-34H,14-17H2,1H3,(H,35,36,37);/q;+1/p-1 |
Clave InChI |
ZLYJPZPHWVFCCK-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=CC=C1N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=CC=C(C=C4)N(CCO)CCO)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


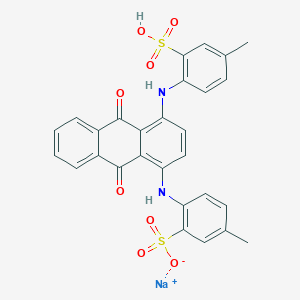
![7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14457816.png)

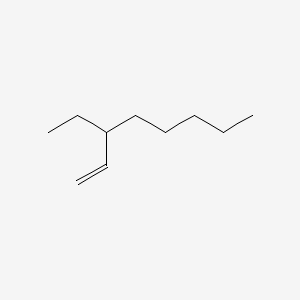
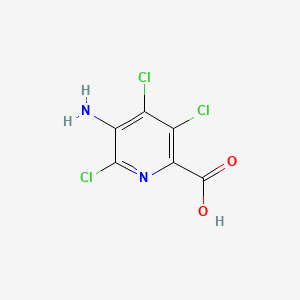
![[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457850.png)
![[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid](/img/structure/B14457860.png)
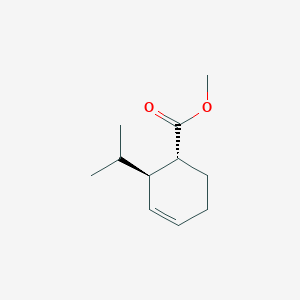
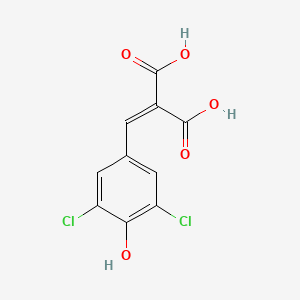
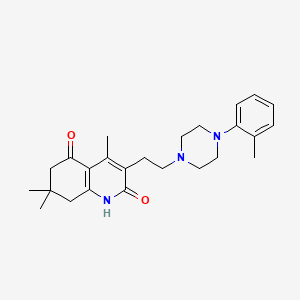
![2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14457877.png)
